Fmoc-BthA serves as a valuable building block in peptide synthesis techniques like Solid-Phase Peptide Synthesis (SPPS) []. The Fmoc group ensures temporary protection of the amino group during peptide chain assembly, allowing for controlled incorporation of BthA at desired positions in the peptide sequence.
This ability to introduce the benzothienyl ring into peptides is crucial for researchers studying protein function, protein-protein interactions, and the development of novel therapeutic agents [, ].
For instance, incorporating BthA residues can enhance peptide stability or influence interactions with other biomolecules due to the unique properties of the benzothienyl group [].
Fmoc-L-3-Benzothienylalanine is a derivative of the amino acid alanine, modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a benzothienyl moiety at the 3-position. This compound is notable for its unique structural features, which enhance its utility in various chemical and biological applications. The presence of the benzothienyl group contributes to its distinct properties, making it valuable in peptide synthesis and drug discovery.
The synthesis of Fmoc-L-3-Benzothienylalanine typically involves:
Fmoc-L-3-Benzothienylalanine finds applications in:
Studies on interaction profiles involving Fmoc-L-3-Benzothienylalanine have focused on how its derivatives interact with enzymes and receptors. For instance, compounds with similar structures have shown varying degrees of affinity for phenylalanine ammonia-lyase, indicating potential pathways for metabolic engineering or drug targeting .
Several compounds share structural similarities with Fmoc-L-3-Benzothienylalanine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Fmoc-L-Alanine | Simple amino acid with an Fmoc group | Basic structure; widely used in peptide synthesis |
Fmoc-L-Tyrosine | Aromatic side chain with an Fmoc group | Contains a phenolic hydroxyl group enhancing reactivity |
Fmoc-L-Cysteine | Contains a thiol group | Unique for forming disulfide bonds in peptides |
2-Benzothiazole-4-carboxylic acid | Contains a benzothiazole moiety | Known for its antibacterial properties |
Fmoc-L-3-Benzothienylalanine stands out due to its specific benzothienyl substitution, which may impart unique electronic and steric properties that influence its reactivity and biological interactions compared to these similar compounds.
Fmoc-L-3-Benzothienylalanine is a non-proteinogenic amino acid derivative with the molecular formula C₂₆H₂₁NO₄S and molecular weight 443.52 g/mol (Table 1). Key identifiers include:
Property | Value |
---|---|
CAS Number | 177966-60-8 |
IUPAC Name | (2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Synonyms | Fmoc-3-Ala(3-benzothienyl)-OH, Fmoc-β-(3-benzothienyl)-L-alanine |
ChEMBL ID | 6790172 |
Table 1: Core chemical identifiers for Fmoc-L-3-Benzothienylalanine.
The compound features an L-alanine backbone modified at the β-carbon with a benzothiophene ring and protected at the α-amino group by the Fmoc (9-fluorenylmethyloxycarbonyl) group.
Fmoc-L-3-Benzothienylalanine belongs to the aromatic amino acid derivatives, distinguished by its heterocyclic benzothiophene side chain (Figure 1). Its classification is distinct from:
Class | Key Features | Examples |
---|---|---|
Natural Aromatic AAs | Phenyl (Phe), indole (Trp), imidazole (His) | Phenylalanine, Tryptophan |
Modified Aromatic AAs | Benzothiophene, benzofuranyl, naphthyl | Fmoc-L-3-Benzothienylalanine, BFA |
Heterocyclic AAs | Thiophene, pyridine, quinoline | Thiopropylalanine |
Figure 1: Structural comparison of aromatic amino acids.
The benzothiophene moiety introduces enhanced hydrophobicity and redox activity compared to simpler aromatic substituents like phenyl groups.
The development of Fmoc-L-3-Benzothienylalanine is intertwined with advancements in solid-phase peptide synthesis (SPPS). Key milestones include:
The bis-lactim ether method enables stereoselective synthesis of the compound, ensuring high enantiomeric purity.
Fmoc-L-3-Benzothienylalanine is part of a broader trend in redox-active amino acid engineering, driven by the need to mitigate oxidative stress in biological systems. While tryptophan (Trp) dominates this space, benzothienylalanine derivatives offer alternative electronic properties for tailored applications.
Fmoc-L-3-Benzothienylalanine serves as a building block in SPPS, enabling:
Example: Incorporation into peptides targeting neurodegenerative diseases, where redox-active side chains may protect against oxidative damage.
Property | Fmoc-L-3-Benzothienylalanine | Tryptophan |
---|---|---|
Redox Reactivity | Moderate (thiophene sulfur) | High (indole nitrogen) |
Hydrophobicity | High | Moderate |
Synthetic Accessibility | High (Fmoc compatibility) | High |
Table 2: Functional comparison with tryptophan.
While less redox-reactive than tryptophan, the compound’s stability and ease of incorporation make it valuable for structural studies.
Irritant